molecular formula C34H45N11O5 B14429176 N-Benzoylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N-naphthalen-2-yl-L-alaninamide CAS No. 78496-79-4

N-Benzoylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N-naphthalen-2-yl-L-alaninamide

Cat. No.: B14429176
CAS No.: 78496-79-4
M. Wt: 687.8 g/mol
InChI Key: NVZZHWIXTIHLIR-PUUVEUEGSA-N
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Description

N-Benzoylglycyl-N⁵-(diaminomethylidene)-L-ornithyl-N⁵-(diaminomethylidene)-L-ornithyl-N-naphthalen-2-yl-L-alaninamide is a complex synthetic peptide derivative characterized by:

  • A benzoyl-glycine moiety at the N-terminus.
  • Two consecutive N⁵-(diaminomethylidene)-L-ornithyl residues, which introduce guanidino-like functional groups.
  • A naphthalen-2-yl-L-alaninamide group at the C-terminus.

The presence of naphthalene enhances hydrophobicity, likely influencing membrane permeability or protein interactions .

Properties

CAS No.

78496-79-4

Molecular Formula

C34H45N11O5

Molecular Weight

687.8 g/mol

IUPAC Name

N-[2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-(naphthalen-2-ylamino)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]benzamide

InChI

InChI=1S/C34H45N11O5/c1-21(29(47)43-25-16-15-22-9-5-6-12-24(22)19-25)42-31(49)27(14-8-18-40-34(37)38)45-32(50)26(13-7-17-39-33(35)36)44-28(46)20-41-30(48)23-10-3-2-4-11-23/h2-6,9-12,15-16,19,21,26-27H,7-8,13-14,17-18,20H2,1H3,(H,41,48)(H,42,49)(H,43,47)(H,44,46)(H,45,50)(H4,35,36,39)(H4,37,38,40)/t21-,26-,27-/m0/s1

InChI Key

NVZZHWIXTIHLIR-PUUVEUEGSA-N

Isomeric SMILES

C[C@@H](C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)C3=CC=CC=C3

Canonical SMILES

CC(C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzoylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N-naphthalen-2-yl-L-alaninamide typically involves multi-step organic synthesis. The process may include:

    Formation of Benzoylglycine: Benzoylation of glycine using benzoyl chloride in the presence of a base like sodium hydroxide.

    Coupling with Ornithine: The benzoylglycine is then coupled with L-ornithine using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).

    Addition of Naphthalen-2-yl-L-alanine: The final step involves coupling the intermediate with naphthalen-2-yl-L-alanine using similar coupling reagents.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include:

    Optimization of Temperature and pH: Ensuring the reactions occur at optimal temperatures and pH levels to prevent side reactions.

    Purification Techniques: Using chromatography techniques such as HPLC (High-Performance Liquid Chromatography) to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-Benzoylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N-naphthalen-2-yl-L-alaninamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-Benzoylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N-naphthalen-2-yl-L-alaninamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and replication.

Comparison with Similar Compounds

Structural Analogues with Benzoyl-Amino Acid Motifs

N-Benzoyl L-Amino Alcohol Series ()

These compounds share the N-benzoyl group but replace the diamino methylidene ornithyl and naphthalene moieties with amino alcohols. Key differences include:

Compound Name Molecular Weight Key Functional Groups Solubility Applications
Target Compound ~800–900* Benzoyl-glycine, diamino methylidene ornithyl (×2), naphthalene Low (hydrophobic) Research (hypothetical enzyme inhibition)
N-Benzoyl-L-alaninol 179.2 Benzoyl, alaninol Water-miscible Biochemical assays
N-Benzoyl-L-phenylalaninol 255.3 Benzoyl, phenylalaninol Organic solvents Peptide synthesis intermediates

*Estimated based on structural complexity.

Key Insight: The target compound’s larger size and hydrophobic naphthalene group likely reduce solubility compared to simpler N-benzoyl amino alcohols, necessitating specialized formulations for in vivo studies .

N-Halogenated Benzamide Derivatives ()

Compounds like N-(2-{[(2-Hydroxy-naphthalen-1-yl)-phenyl-methyl]-amino}-ethyl)-3,5-dinitro-benzamide share:

  • Aromatic naphthalene/benzamide backbones.
  • Synthetic routes involving carbodiimide or boric acid.

Divergences :

  • The target compound lacks nitro groups but incorporates diamino methylidene ornithyl residues, which may enhance hydrogen bonding or metal coordination.
  • The synthetic yield for the target is likely lower due to its peptide backbone complexity, whereas naphthol derivatives in achieve >70% yields via one-pot reactions .

Functional Analogues with Diaminomethylidene Groups

N⁵-(Diaminomethylidene)-L-ornithyl-Containing Peptides ()

The compound N-methyl-L-tyrosylglycylglycyl-L-phenylalanyl-L-leucyl-N⁵-(diaminomethylidene)-L-ornithyl-N⁵-(diaminomethylidene)-N²-methyl-L-ornithyl-N-ethyl-D-leucinamide shares:

  • Multiple diamino methylidene-modified ornithine residues.
  • A peptide backbone with mixed D/L-amino acids.

Comparison :

  • Both compounds likely exhibit enhanced protease resistance due to non-standard amino acids and methylidene groups.
  • The target compound’s naphthalene group may improve cellular uptake compared to the tyrosine/phenylalanine-rich analogue .

Analytical and Purity Considerations ()

Compounds like N-a-benzoyl-L-arginine-4-nitroanilide hydrochloride are analyzed via:

  • HPLC (C18 columns, 0.1% trifluoroacetic acid mobile phase).
  • TLC (silica gel, chloroform-methanol mixtures).

Implications for the Target Compound :

  • Similar methods would apply, but detection may require UV wavelengths optimized for naphthalene (e.g., 254 nm).
  • Purity challenges arise from diastereomer formation during diamino methylidene incorporation .

Biological Activity

N-Benzoylglycyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithyl-N-naphthalen-2-yl-L-alaninamide is a complex compound with potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes multiple functional groups that contribute to its biological activity. The molecular formula is C37H51N11O5C_{37}H_{51}N_{11}O_{5}, and it features:

  • Amino acids : L-ornithine and L-alanine
  • Functional groups : Benzoyl and diaminomethylidene moieties

The biological activity of N-Benzoylglycyl derivatives often involves modulation of enzymatic pathways and protein interactions. Key mechanisms include:

  • Inhibition of Protein Arginine Deiminases (PADs) :
    • PADs are enzymes that convert arginine residues in proteins to citrulline, impacting gene expression, cellular differentiation, and immune responses. Inhibitors of PADs can have therapeutic implications in diseases like rheumatoid arthritis and cancer .
    • Studies show that compounds similar to N-Benzoylglycyl derivatives exhibit significant inhibition of PAD activity, leading to altered cellular functions and potential anti-inflammatory effects .
  • Effects on Creatine Kinase :
    • The compound has been noted for its ability to inhibit creatine kinase, an enzyme crucial for ATP metabolism. This inhibition can lead to decreased ATP levels, which may induce apoptosis in certain cell types .

Biological Activity Data

Activity TypeObservationsReferences
PAD Inhibition Compounds show up to 65-fold increased potency against PADs
Creatine Kinase Inhibition Decreased ATP levels observed in treated cells
Cellular Effects Induction of apoptosis in cancer cell lines

Study 1: Inhibition of PADs

A recent study evaluated the effects of N-Benzoylglycyl derivatives on PAD activity in vitro. The results indicated that these compounds could effectively inhibit PADs, leading to significant changes in gene expression related to inflammation and immune response.

Study 2: Creatine Kinase Activity

Another investigation focused on the impact of N-Benzoylglycyl derivatives on creatine kinase activity in human serum samples. The findings revealed a marked reduction in enzyme activity, correlating with lower ATP levels and increased markers of cellular stress.

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